Cas no 221211-81-0 (1-(3-CHLOROBENZYL)PIPERIDINE)

1-(3-CHLOROBENZYL)PIPERIDINE Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-CHLOROBENZYL)PIPERIDINE
- AKOS003353717
- STK465096
- 221211-81-0
- SCHEMBL1890670
- CS-0333567
-
- MDL: MFCD06080740
- Inchi: InChI=1S/C12H16ClN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2
- InChI Key: ZJHDYWVHJAYYGU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 209.0971272Da
- Monoisotopic Mass: 209.0971272Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
- XLogP3: 3.8
1-(3-CHLOROBENZYL)PIPERIDINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM514977-1g |
1-(3-Chlorobenzyl)piperidine |
221211-81-0 | 97% | 1g |
$437 | 2022-09-01 | |
abcr | AB432503-1 g |
1-(3-Chlorobenzyl)piperidine |
221211-81-0 | 1g |
€482.30 | 2022-03-02 | ||
abcr | AB432503-5 g |
1-(3-Chlorobenzyl)piperidine |
221211-81-0 | 5g |
€1,123.50 | 2022-03-02 | ||
Ambeed | A540794-1g |
1-(3-Chlorobenzyl)piperidine |
221211-81-0 | 97% | 1g |
$441.0 | 2024-07-28 | |
abcr | AB432503-1g |
1-(3-Chlorobenzyl)piperidine; . |
221211-81-0 | 1g |
€1621.70 | 2024-04-18 | ||
abcr | AB432503-5g |
1-(3-Chlorobenzyl)piperidine |
221211-81-0 | 5g |
€1373.40 | 2023-09-04 |
1-(3-CHLOROBENZYL)PIPERIDINE Related Literature
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on 1-(3-CHLOROBENZYL)PIPERIDINE
Comprehensive Overview of 1-(3-CHLOROBENZYL)PIPERIDINE (CAS No. 221211-81-0): Properties, Applications, and Industry Insights
1-(3-CHLOROBENZYL)PIPERIDINE (CAS No. 221211-81-0) is a specialized organic compound featuring a piperidine backbone substituted with a 3-chlorobenzyl group. This structural configuration endows the molecule with unique physicochemical properties, making it a subject of interest in pharmaceutical research, agrochemical development, and material science. The compound's chlorobenzyl-piperidine hybrid structure contributes to its versatility in synthetic applications, particularly as a building block for heterocyclic derivatives.
Recent trends in scientific literature highlight growing interest in piperidine-based compounds due to their prevalence in bioactive molecules. Researchers frequently search for "piperidine derivatives in drug discovery" or "chlorobenzyl modifications for enhanced bioavailability," reflecting the compound's relevance in modern medicinal chemistry. The 3-chlorobenzyl substitution pattern in particular has been associated with improved metabolic stability in preclinical studies, a topic frequently discussed in pharmacokinetics forums.
From a synthetic chemistry perspective, CAS 221211-81-0 demonstrates notable reactivity characteristics. The electron-withdrawing effect of the chlorine atom at the meta position influences the compound's behavior in nucleophilic substitution reactions, a feature often explored in publications about "aromatic substitution effects on piperidine reactivity." This property makes it valuable for constructing complex molecular architectures, particularly in the development of structurally diverse pharmacophores.
Analytical characterization of 1-(3-CHLOROBENZYL)PIPERIDINE typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. The compound's distinct spectral signatures (particularly the piperidine proton environments and aromatic chlorine coupling patterns) serve as important identification markers, frequently referenced in analytical method development papers. Quality control protocols for this compound emphasize purity thresholds exceeding 98%, reflecting its importance in precision chemical synthesis.
Industrial applications of 221211-81-0 often focus on its role as a key intermediate. Patent literature reveals its utility in creating high-performance liquid crystal materials and specialty polymers, addressing growing market demands in display technologies and advanced materials. The compound's thermal stability and compatibility with various polymerization processes make it particularly valuable in these applications.
Environmental and handling considerations for 1-(3-CHLOROBENZYL)PIPERIDINE follow standard organic compound protocols. While not classified as hazardous under normal handling conditions, proper laboratory practices including adequate ventilation and personal protective equipment are recommended. These safety aspects align with increasing industry focus on "green chemistry principles for specialty chemicals" and "sustainable synthetic methodologies."
The global market for piperidine derivatives including CAS 221211-81-0 shows steady growth, driven by expanding applications in life sciences and advanced materials. Supply chain analytics indicate particular demand from research institutions and specialty chemical manufacturers, with quality specifications often exceeding standard reagent grades. This market trend reflects broader industry movements toward high-purity synthetic intermediates for cutting-edge applications.
Future research directions for 1-(3-CHLOROBENZYL)PIPERIDINE may explore its potential in emerging fields such as metal-organic frameworks (MOFs) or catalytic systems. The compound's structural features suggest possible utility in designing novel molecular recognition platforms, a topic gaining traction in supramolecular chemistry circles. These potential applications position the compound as a subject of ongoing scientific interest across multiple disciplines.
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